N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a hexanamide backbone, a morpholino-substituted quinazolinone core, and a cyclohexenylethyl moiety. The compound’s structure integrates multiple functional groups: a thioxo group at position 2 of the quinazolinone ring, a morpholino substituent at position 6, and a cyclohexenylethyl chain linked via an amide bond. This design likely targets enhanced solubility and bioavailability compared to simpler quinazolinone derivatives, while retaining biological activity through the thioxo and morpholino motifs, which are known to interact with enzymes like kinases or proteases .
Properties
Molecular Formula |
C26H36N4O3S |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C26H36N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h7,10-11,19H,1-6,8-9,12-18H2,(H,27,31)(H,28,34) |
InChI Key |
PJDRBOWYEIZUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating novel synthetic methodologies or designing analogs.
Biology: Studying the compound’s interactions with biological macromolecules (enzymes, receptors).
Medicine: Exploring potential therapeutic applications (anticancer, antimicrobial, etc.).
Industry: Developing new materials or catalysts.
Mechanism of Action
Targets and Pathways:
Further Research Needed:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous molecules, focusing on structural features, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Notes:
- *Molecular weight calculated using ChemDraw.
- The target compound’s morpholino group enhances polarity and solubility compared to nitro or trichloromethyl groups in Compounds 16, 17, and 20.
- The cyclohexenylethyl chain may improve membrane permeability due to its lipophilic nature, a feature absent in simpler analogs .
Research Findings and Mechanistic Insights
Structural Advantages Over Nitro-Substituted Analogs
For example, nitro groups in Compounds 16–20 are associated with high reactivity but also metabolic instability, whereas morpholino groups offer better pharmacokinetic profiles .
Role of the Thioxo Group
The 2-thioxo moiety in the target compound is a critical pharmacophore. Similar thioxo-containing quinazolinones demonstrate inhibitory activity against kinases (e.g., EGFR) by forming hydrogen bonds with ATP-binding sites. This feature is absent in methyl- or trichloromethyl-substituted analogs like Compound 16 or 17, which rely on steric hindrance or electrophilic reactivity for activity .
Impact of the Cyclohexenylethyl Chain
The cyclohexenylethyl group introduces conformational flexibility and lipophilicity, which may improve blood-brain barrier penetration compared to rigid, planar analogs. This structural modification aligns with trends in drug design for central nervous system targets .
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological properties of this compound, synthesizing findings from various studies and reviews.
Structural Characteristics
The compound features:
- Cyclohexene ring : Contributes to its unique chemical reactivity.
- Morpholino group : Enhances solubility and bioavailability.
- Quinazoline derivative : Known for various biological activities, including antibacterial and anticancer properties.
The molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 319.4 g/mol.
Antibacterial Properties
Research indicates that quinazolinone derivatives, particularly those with thioxo groups, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural components of this compound may enhance its antibacterial efficacy.
Table 1: Comparison of Similar Compounds and Their Activities
| Compound Name | CAS Number | Key Features | Reported Activity |
|---|---|---|---|
| N-[2-(cyclohex-1-en-1-yl)ethyl]-2-cyclohexylacetamide | 848109 | Contains cyclohexene; simpler structure | Antibacterial |
| 6-Oxoquinazoline derivatives | Various | Similar core structure; diverse biological activities | Antibacterial, anticancer |
| 1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid | 12344119 | Includes an amino group; different pharmacological properties | Unknown |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation. The presence of the morpholino group is particularly notable for its role in enhancing the bioavailability of the compound, making it a candidate for further pharmacological evaluation.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Attack : The thioxo and amide functionalities are susceptible to nucleophilic attack, which may play a role in its antibacterial activity.
- Electrophilic Aromatic Substitution : The quinazoline moiety can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of active metabolites.
- Diels-Alder Reactions : The cyclohexene component can engage in Diels-Alder reactions due to its conjugated double bond, contributing to its reactivity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
